4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl fluoride
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Overview
Description
4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C₁₂H₁₇FO₂S. It is a derivative of benzene, featuring a sulfonyl fluoride group attached to a benzene ring substituted with tert-butyl and dimethyl groups. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-tert-butyl-2,6-dimethylbenzene. One common method includes the reaction of 4-tert-butyl-2,6-dimethylbenzene with sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under controlled temperature conditions to yield the desired sulfonyl fluoride compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions to facilitate the conversion of the sulfonyl fluoride group.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl fluoride has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify molecules and study enzyme interactions .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.
4-tert-Butyl-2,6-dimethylbenzenesulfonic acid: The hydrolyzed form of the sulfonyl fluoride compound.
Uniqueness
4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride and sulfonic acid counterparts. This makes it particularly valuable in applications requiring selective reactivity with nucleophiles .
Properties
Molecular Formula |
C12H17FO2S |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-tert-butyl-2,6-dimethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C12H17FO2S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3 |
InChI Key |
IGDDKXDIECBELX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)F)C)C(C)(C)C |
Origin of Product |
United States |
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